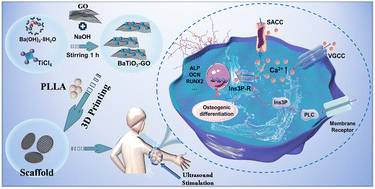Oxygen vacancy healing boosts the piezoelectricity of bone scaffolds†
Biomaterials Science Pub Date: 2023-12-04 DOI: 10.1039/D3BM01283B
Abstract
Although barium titanate (BaTiO3) presented tremendous potential in achieving self-powered stimulation to accelerate bone repair, pervasive oxygen vacancies restricted the full play of its piezoelectric performance. Herein, BaTiO3-GO nanoparticles were synthesized by the in situ growth of BaTiO3 on graphene oxide (GO), and subsequently introduced into poly-L-lactic acid (PLLA) powders to prepare PLLA/BaTiO3-GO scaffolds by laser additive manufacturing. During the synthesis process, C![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) O and C–OH in GO would respectively undergo cleavage and dehydrogenation at high temperature to form negatively charged oxygen groups, which were expected to occupy positively charged oxygen vacancies in BaTiO3 and thereby inhibit the formation of oxygen vacancies. Moreover, GO could be partially reduced to reduced graphene oxide, which could act as a conductive phase to facilitate polarization charge transfer, thus further improving the piezoelectric performance. The results showed that the oxygen peak at the specific electron binding energy in O 1s declined from 54.4% to 14.6% and the Ti3+ peak that was positively correlated with oxygen vacancies apparently weakened for BaTiO3-GO, illustrating that the introduced GO significantly decreased the oxygen vacancy. As a consequence, the piezoelectric current of PLLA/BaTiO3-GO increased from 80 to 147.3 nA compared with that of PLLA/BaTiO3. The enhanced piezoelectric current effectively accelerated cell differentiation by upregulating alkaline phosphatase expression, calcium salt deposition and calcium influx. This work provides a novel insight for the design of self-powered stimulation scaffolds for bone regeneration.
O and C–OH in GO would respectively undergo cleavage and dehydrogenation at high temperature to form negatively charged oxygen groups, which were expected to occupy positively charged oxygen vacancies in BaTiO3 and thereby inhibit the formation of oxygen vacancies. Moreover, GO could be partially reduced to reduced graphene oxide, which could act as a conductive phase to facilitate polarization charge transfer, thus further improving the piezoelectric performance. The results showed that the oxygen peak at the specific electron binding energy in O 1s declined from 54.4% to 14.6% and the Ti3+ peak that was positively correlated with oxygen vacancies apparently weakened for BaTiO3-GO, illustrating that the introduced GO significantly decreased the oxygen vacancy. As a consequence, the piezoelectric current of PLLA/BaTiO3-GO increased from 80 to 147.3 nA compared with that of PLLA/BaTiO3. The enhanced piezoelectric current effectively accelerated cell differentiation by upregulating alkaline phosphatase expression, calcium salt deposition and calcium influx. This work provides a novel insight for the design of self-powered stimulation scaffolds for bone regeneration.


Recommended Literature
- [1] Front cover
- [2] Curcumin micelles suppress gastric tumor cell growth by upregulating ROS generation, disrupting redox equilibrium and affecting mitochondrial bioenergetics†
- [3] Packing density of HS(CH2)nCOOH self-assembled monolayers†
- [4] Insertion of pyridine into an iron–silicon bond: structure of the product Cp*(CO)Fe{η3(C,C,C)-C5H5NSiMe2NPh2}†
- [5] Inside back cover
- [6] Azilsartan piperazine salt solvate and monohydrate: preparation, crystal structure, enhanced solubility and oral bioavailability†
- [7] Modulating the magnetic behavior of Fe(ii)–MOF-74 by the high electron affinity of the guest molecule†
- [8] Single p–n homojunction white light emitting diodes based on high-performance yellow luminescence of large-scale GaN microcubes†
- [9] Creating chirality in the inner walls of silicananotubes through a hydrogel template: chiral transcription and chiroptical switch†
- [10] Reconfigurable OR and XOR logic gates based on dual responsive on–off–on micromotors†

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 119584-73-5
-
CAS no.: 13073-21-7
-
CAS no.: 111900-32-4
-
CAS no.: 16742-48-6
-
CAS no.: 1303-88-4









